

"Decanamide, n-pentyl-" discovery and history

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Compound of Interest

Compound Name: Decanamide, n-pentyl-

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Decanamide, N-pentyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanamide, N-pentyl-, a long-chain fatty acid amide, has been identified in biological contexts, suggesting a potential role in chemical signaling. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic route, and predicted characterization data based on analogous compounds. While specific research on the discovery and detailed biological functions of N-pentyldecanamide is limited, this document serves as a foundational resource for researchers interested in exploring its potential applications.

Introduction

N-pentyldecanamide (CAS No. 64891-15-2) is a chemical compound belonging to the class of N-substituted fatty acid amides. These molecules are structurally related to endocannabinoids and other lipid signaling molecules, which are known to play significant roles in various physiological processes. While the specific discovery and historical development of N-pentyldecanamide are not well-documented in scientific literature, its identification in biological matrices points towards a potential, yet unexplored, role in intercellular communication. For instance, it has been identified as a volatile organic compound in the anal sac secretions of the Bengal cat (*Prionailurus bengalensis* × *Felis catus*), suggesting a function in animal signaling. [1][2] Further research is warranted to elucidate its pharmacological and therapeutic potential.

Physicochemical Properties and Predicted Data

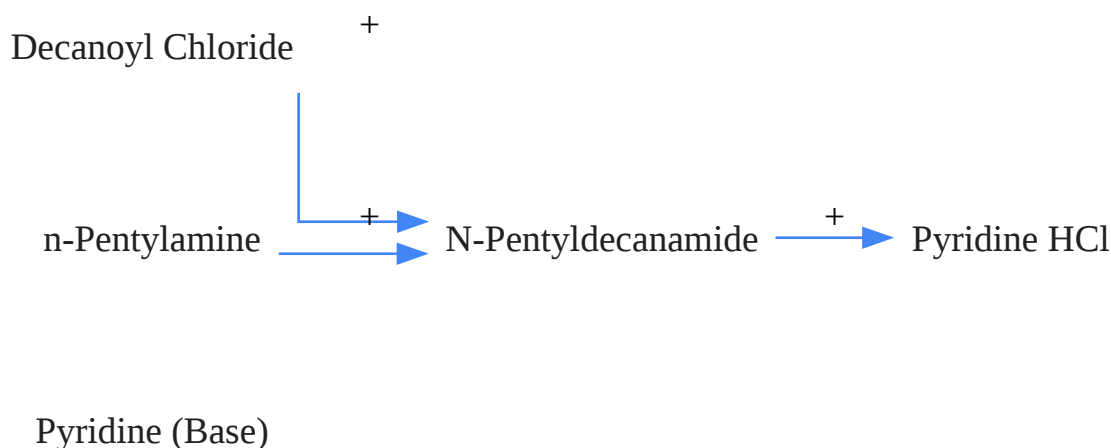
Specific experimental data for N-pentyldecanamide is not readily available in the literature. The following table summarizes predicted and analogous quantitative data based on its chemical structure and data from similar long-chain N-acyl amides.

Property	Predicted/Analogous Value	Data Source
Molecular Formula	C15H31NO	Calculated
Molecular Weight	241.42 g/mol	Calculated
CAS Number	64891-15-2	[3][4]
Appearance	White to off-white waxy solid	Analogy
Melting Point	45-55 °C	Analogy
Boiling Point	> 200 °C at reduced pressure	Analogy
Solubility	Soluble in organic solvents (e.g., ethanol, chloroform); Insoluble in water	Analogy

Proposed Synthesis and Experimental Protocol

A plausible and common method for the synthesis of N-pentyldecanamide is the acylation of n-pentylamine with decanoyl chloride.

Reaction Scheme



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Caption: Proposed synthesis of N-Pentyldecanamide.

Detailed Experimental Protocol

- **Reaction Setup:** To a solution of n-pentylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) as a base to neutralize the HCl byproduct.
- **Acylation:** Cool the solution to 0 °C in an ice bath. Add decanoyl chloride (1.1 eq) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
- **Workup:** Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

- Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for N-pentyldecanamide based on the characteristic signals of similar N-acyl amides.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 5.5 - 6.0	br s	1H	N-H
~ 3.2 - 3.3	t	2H	-NH-CH ₂ -CH ₂ -
~ 2.1 - 2.2	t	2H	-CO-CH ₂ -CH ₂ -
~ 1.5 - 1.6	m	4H	-NH-CH ₂ -CH ₂ - & -CO-CH ₂ -CH ₂ -
~ 1.2 - 1.4	m	16H	-(CH ₂) ₈ -
~ 0.8 - 0.9	t	6H	-CH ₂ -CH ₃ (x2)

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 173	C=O
~ 40	-NH-CH ₂ -
~ 37	-CO-CH ₂ -
~ 22 - 32	-(CH ₂) ₁₀ -
~ 14	-CH ₃ (x2)

Infrared (IR) Spectroscopy (Predicted)

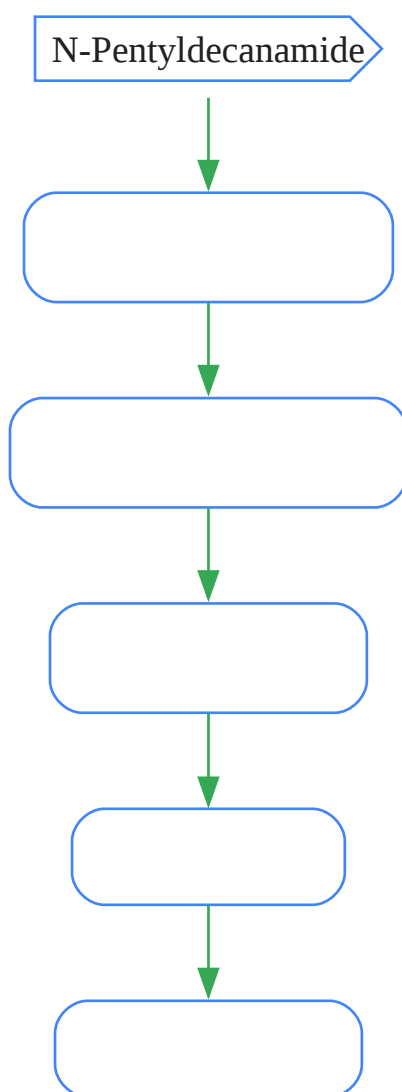
Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, Broad	N-H Stretch
~ 2920, 2850	Strong	C-H Stretch (aliphatic)
~ 1640	Strong	C=O Stretch (Amide I)
~ 1550	Strong	N-H Bend (Amide II)

Mass Spectrometry (MS) (Predicted)

m/z	Interpretation
241.2	[M] ⁺ (Molecular Ion)
184.2	[M - C ₄ H ₉] ⁺
115.1	[C ₅ H ₁₁ NCO] ⁺
87.1	[C ₅ H ₁₁ NH ₂] ⁺

Potential Biological Significance and Signaling Pathways

While no specific signaling pathway has been elucidated for N-pentyldecanamide, its structural similarity to other bioactive lipids suggests potential interactions with receptors and enzymes involved in lipid signaling. One can hypothesize its involvement in pathways regulated by G-protein coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs).

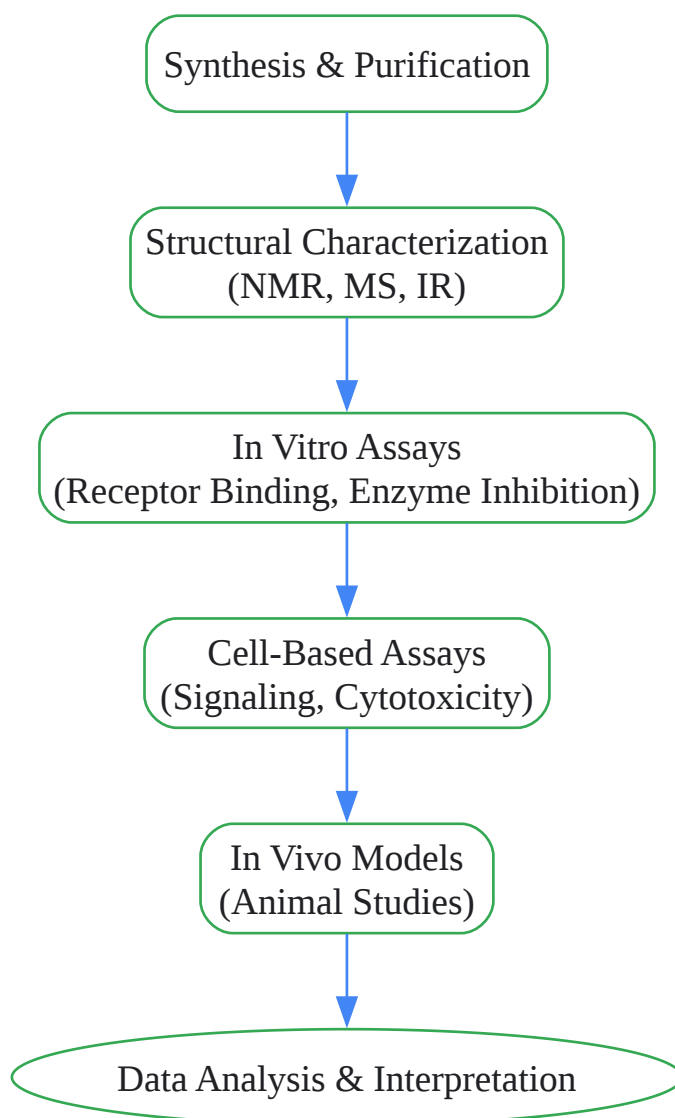


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Caption: Hypothetical signaling pathway for N-Pentyldecanamide.

Experimental Workflow for Biological Screening

For researchers aiming to investigate the biological activity of N-pentyldecanamide, a general workflow is proposed.



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Caption: Workflow for biological evaluation.

Conclusion

Decanamide, N-pentyl- represents an understudied molecule with potential biological relevance. This technical guide provides a starting point for researchers by outlining a plausible synthetic route, predicting its physicochemical and spectroscopic properties, and suggesting avenues for biological investigation. Further empirical studies are necessary to validate these predictions and to fully understand the discovery, history, and functional role of this intriguing N-acyl amide.

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